Oleanolic acid acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

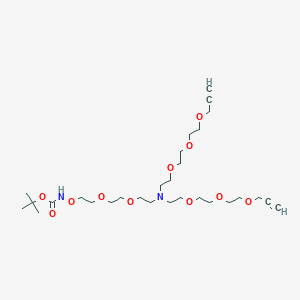

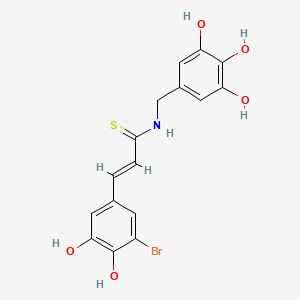

Oleanolic acid acrylate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is found in various plants and has been recognized for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Mechanism of Action

Target of Action

Oleanolic acid acrylate, a derivative of oleanolic acid (OA), is known to interact with several targets in the body. The primary targets include various cellular signaling pathways and molecular mechanisms involved in inflammation, oxidative stress, and metabolic regulation .

Mode of Action

This compound interacts with its targets to bring about a range of changes. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway . It also inhibits the JAK2/STAT3 pathway and NF-κB/P65 pathway . These interactions lead to a variety of cellular responses, including the regulation of cell proliferation and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin and JAK2/STAT3 pathways, which are involved in cell proliferation and survival . It also activates the Hippo/YAP pathway, which plays a role in organ size control and tumor suppression . Furthermore, it has been found to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and growth .

Pharmacokinetics

Studies on oleanolic acid, from which it is derived, suggest that it has low solubility, which can limit its bioavailability . Efforts have been made to enhance its biopharmaceutical properties, such as the development of derivatives and the use of delivery systems .

Result of Action

The action of this compound at the molecular and cellular level leads to a range of effects. It has been shown to induce apoptosis in hepatocellular carcinoma cells . It also has protective effects against various diseases, including diabetes, hepatitis, and different cancers . Moreover, it has been found to alleviate obesity-induced skeletal muscle atrophy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and bioavailability can be affected by the properties of the solvent used . Additionally, its interaction with iron absorption has been suggested to influence the production of biofilms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid acrylate typically involves the esterification of oleanolic acid with acrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an inert solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to large-scale purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid acrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the acrylate group to an alcohol.

Substitution: The acrylate group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Esters, amides.

Scientific Research Applications

Oleanolic acid acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

Industry: It is used in the development of new materials, coatings, and drug delivery systems

Comparison with Similar Compounds

Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.

Ursolic Acid: Structurally similar to oleanolic acid and shares many of its biological properties.

Maslinic Acid: A triterpenoid with anti-inflammatory and anticancer properties

Uniqueness: Oleanolic acid acrylate is unique due to its enhanced chemical reactivity and potential for diverse applications in various fields. Its acrylate group allows for further chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-prop-2-enoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h9-10,22-25H,1,11-20H2,2-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOUKQFSVNKQNN-FBXMHRQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=C)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does oleanolic acid acrylate exert its antidepressant-like effect?

A1: While the provided abstract doesn't delve into the specific mechanism, the research title suggests that this compound elicits its antidepressant-like effect by interacting with the 5-HT1A receptor []. Further investigation into the study itself would be needed to understand the precise nature of this interaction (agonist, antagonist, etc.) and the downstream signaling pathways involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)